2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 2228746-58-3
VCID: VC2903026
InChI: InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
SMILES: C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl
Molecular Formula: C9H4ClF3O
Molecular Weight: 220.57 g/mol

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene

CAS No.: 2228746-58-3

Cat. No.: VC2903026

Molecular Formula: C9H4ClF3O

Molecular Weight: 220.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene - 2228746-58-3

Specification

CAS No. 2228746-58-3
Molecular Formula C9H4ClF3O
Molecular Weight 220.57 g/mol
IUPAC Name 2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
Standard InChI Key PYTVVABHLUTPPR-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl
Canonical SMILES C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl

Introduction

Chemical Properties

Molecular Structure

The molecular structure of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene consists of a benzene ring substituted with three functional groups:

  • A chlorine atom at the second position.

  • An ethynyl group (-C≡CH) at the fourth position.

  • A trifluoromethoxy group (-OCF3) at the first position.

This arrangement contributes to the compound's unique electronic properties due to the electron-withdrawing effects of both chlorine and trifluoromethoxy groups.

Physical Characteristics

The compound is typically available as a solid or liquid depending on purity and storage conditions. Its boiling point is reported to be approximately 75°C (167°F) under reduced pressure (0.7 mmHg) . The trifluoromethoxy group enhances its hydrophobicity, while the ethynyl group adds reactivity.

Thermodynamic Properties

Thermodynamic data for similar compounds suggest high stability due to the trifluoromethoxy group, which resists metabolic degradation in biological systems . The electron density distribution on the benzene ring is altered by these substituents, affecting reactivity in synthetic pathways.

Spectroscopic Data

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry provide detailed insights into the compound's structure:

  • 1H NMR: Signals corresponding to aromatic protons and the ethynyl proton are observed.

  • 13C NMR: Peaks for carbon atoms in the benzene ring, ethynyl group, and trifluoromethoxy group are well-defined .

  • Mass Spectrometry: Molecular ion peaks confirm the molecular weight (220.57 g/mol).

Synthesis Methods

General Synthetic Routes

The synthesis of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene typically involves advanced organic reactions such as cross-coupling or halogen exchange reactions. These methods leverage the reactivity of halogenated precursors and acetylene derivatives.

Example Procedure:

A common approach involves coupling a chlorinated benzene derivative with an acetylene source under catalytic conditions:
C6H4Cl+HC≡CHC9H4ClF3O\text{C}_6\text{H}_4\text{Cl} + \text{HC≡CH} \rightarrow \text{C}_9\text{H}_4\text{ClF}_3\text{O}
Catalysts such as palladium or copper facilitate this reaction .

Purification Techniques

Post-synthesis purification often includes column chromatography using silica gel and polar solvents like toluene or ethanol . Distillation under reduced pressure ensures high purity (>95%).

Challenges in Synthesis

The presence of trifluoromethoxy groups necessitates careful handling due to their sensitivity to moisture and air . Specialized equipment for inert gas handling is often required.

Applications

Organic Synthesis

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene serves as a versatile intermediate in organic synthesis:

  • Cross-Coupling Reactions: Used in Suzuki or Sonogashira coupling to create complex aromatic frameworks.

  • Electrophilic Substitution: Reactivity with nucleophiles enables further functionalization.

Pharmaceutical Research

The compound's unique structure makes it valuable in drug discovery:

  • Trifluoromethoxy Group: Enhances metabolic stability.

  • Ethynyl Group: Provides sites for bioactive modifications .

Material Science

Incorporation into liquid crystal technologies has been explored due to its rigid aromatic core and electronic properties .

PropertyValueUnit
Molecular FormulaC9H4ClF3O-
Molecular Weight220.57g/mol
Boiling Point~75°C
Purity>95%%

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